molecular formula C10H18N2O2 B2612548 N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide CAS No. 2249674-91-5

N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide

Cat. No.: B2612548
CAS No.: 2249674-91-5
M. Wt: 198.266
InChI Key: LTHUTRCYCQWHBZ-UHFFFAOYSA-N
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Description

N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide is an organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.266 g/mol. This compound is characterized by the presence of a morpholine ring substituted with a methyl group and an ethyl group, as well as a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide typically involves the reaction of 4-methylmorpholine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: A related compound with a similar morpholine ring structure but lacking the prop-2-enamide moiety.

    N-Ethylmorpholine: Another similar compound with an ethyl group attached to the morpholine ring.

Uniqueness

N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide is unique due to the presence of both the morpholine ring and the prop-2-enamide moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[1-(4-methylmorpholin-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-4-10(13)11-8(2)9-7-12(3)5-6-14-9/h4,8-9H,1,5-7H2,2-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHUTRCYCQWHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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